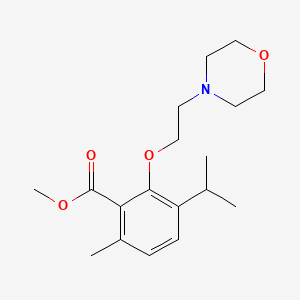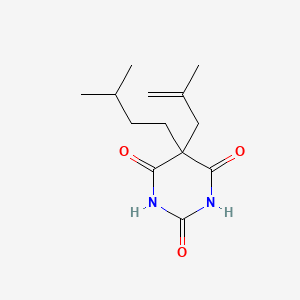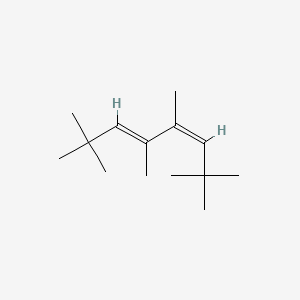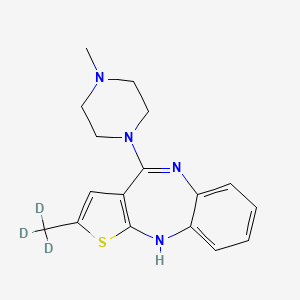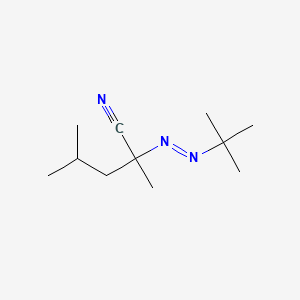
2-((1,1-Dimethylethyl)azo)-2,4-dimethylvaleronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile is an organic compound with the molecular formula C11H21N3. It is characterized by the presence of a diazenyl group (N=N) attached to a tert-butyl group and a nitrile group (C≡N) attached to a dimethylpentane backbone.
Preparation Methods
The synthesis of 2-tert-butyldiazenyl-2,4-dimethylpentanenitrile typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyldiazenyl-2,4-dimethylpentanenitrile involves its interaction with molecular targets through the diazenyl and nitrile groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
2-tert-butyldiazenyl-2,4-dimethylpentanenitrile can be compared with similar compounds such as:
2-tert-butyldiazenyl-2,4-dimethylpentane: Lacks the nitrile group, leading to different reactivity and applications.
2-tert-butyldiazenyl-2,4-dimethylpentanamide: Contains an amide group instead of a nitrile group, affecting its chemical properties and uses.
2-tert-butyldiazenyl-2,4-dimethylpentanol: Features a hydroxyl group, resulting in different solubility and reactivity profiles
Properties
CAS No. |
55912-18-0 |
|---|---|
Molecular Formula |
C11H21N3 |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(tert-butyldiazenyl)-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C11H21N3/c1-9(2)7-11(6,8-12)14-13-10(3,4)5/h9H,7H2,1-6H3 |
InChI Key |
HSMAVZYQDXUJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C#N)N=NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
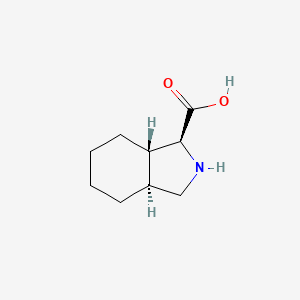

![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)
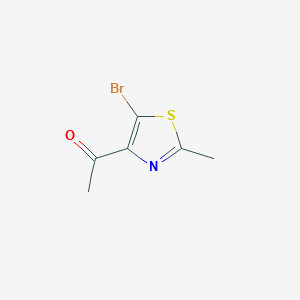
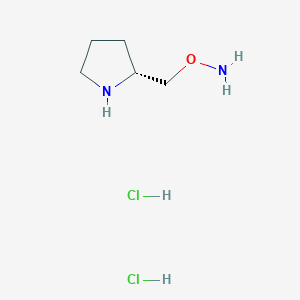
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
